molecular formula C21H22N4O5S B6491440 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 891118-20-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B6491440
CAS No.: 891118-20-0
M. Wt: 442.5 g/mol
InChI Key: SSYZFGOXKKDUJZ-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This structure is often found in various pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxadiazoles are known to participate in a variety of reactions, particularly due to the presence of the reactive oxadiazole ring .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole derivatives have been found to have potential anticancer activity, possibly due to their ability to disrupt processes related to DNA replication .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, particularly given the known biological activity of many oxadiazole derivatives . Further studies could also investigate its physical and chemical properties, and how these might be exploited for various applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-14-3-4-15(2)18(13-14)20-23-24-21(30-20)22-19(26)16-5-7-17(8-6-16)31(27,28)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYZFGOXKKDUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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